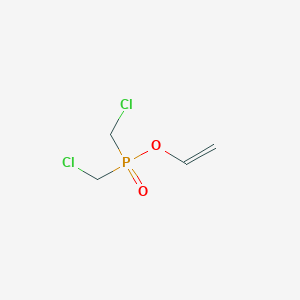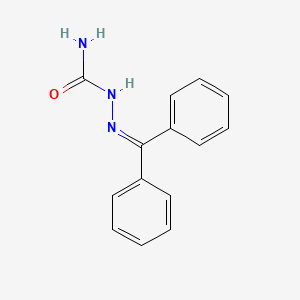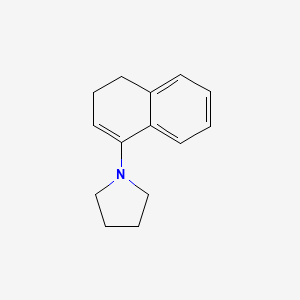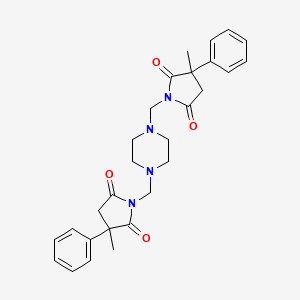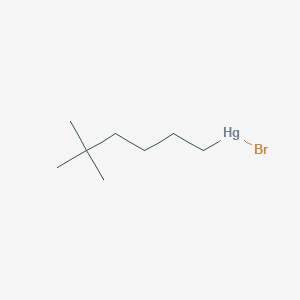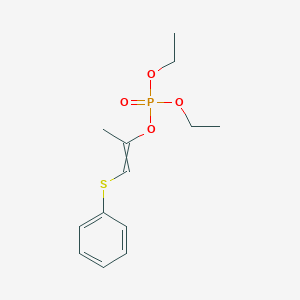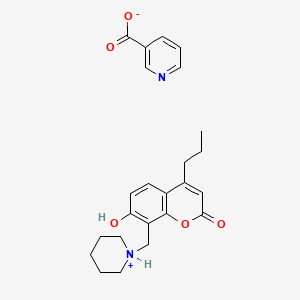
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. They are known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Alkylation: The 7-hydroxy-4-methylcoumarin undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C to form an intermediate.
Piperidinomethylation: The intermediate is then reacted with piperidine to introduce the piperidinomethyl group.
Nicotinate Formation: Finally, the compound is treated with nicotinic acid to form the nicotinate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of reusable catalysts, can enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinomethyl group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.
科学的研究の応用
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials, such as biodegradable polymers and optical brighteners.
作用機序
The mechanism of action of 7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes, which are involved in drug metabolism.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Fluorescence: Its strong fluorescence properties make it useful as a probe in imaging and diagnostic applications.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties.
4-Hydroxycoumarin: Widely used as an anticoagulant (e.g., warfarin) and in the synthesis of various heterocyclic compounds.
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Another coumarin derivative with significant biological activity.
Uniqueness
7-Hydroxy-8-(piperidinomethyl)-4-propylcoumarin nicotinate (salt) is unique due to its combination of a piperidinomethyl group and a nicotinate salt, which enhances its solubility and biological activity. This makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
10550-24-0 |
|---|---|
分子式 |
C24H28N2O5 |
分子量 |
424.5 g/mol |
IUPAC名 |
7-hydroxy-8-(piperidin-1-ium-1-ylmethyl)-4-propylchromen-2-one;pyridine-3-carboxylate |
InChI |
InChI=1S/C18H23NO3.C6H5NO2/c1-2-6-13-11-17(21)22-18-14(13)7-8-16(20)15(18)12-19-9-4-3-5-10-19;8-6(9)5-2-1-3-7-4-5/h7-8,11,20H,2-6,9-10,12H2,1H3;1-4H,(H,8,9) |
InChIキー |
RPFUYQKGHRCDDZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C[NH+]3CCCCC3)O.C1=CC(=CN=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)

